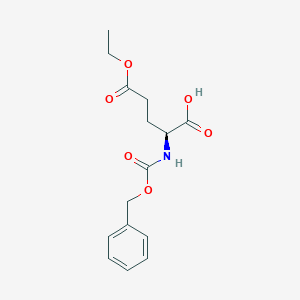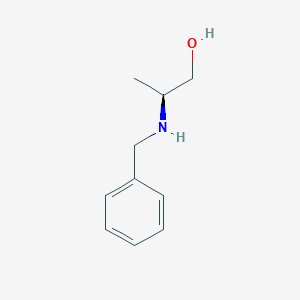![molecular formula C5H3BrN4 B152535 3-Bromo-1H-pyrazolo[3,4-B]pyrazine CAS No. 81411-68-9](/img/structure/B152535.png)
3-Bromo-1H-pyrazolo[3,4-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-1H-pyrazolo[3,4-B]pyrazine” is a synthetic intermediate . It has a molecular weight of 199.00812 and a molecular formula of C5H3BrN4 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “3-Bromo-1H-pyrazolo[3,4-B]pyrazine”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1H-pyrazolo[3,4-B]pyrazine” is composed of a pyrazole ring fused with a pyrazine ring . The pyrazole portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Bromo-1H-pyrazolo[3,4-B]pyrazine” include nucleophilic displacement and cyclization to generate the annulated pyridine ring . These reactions are promoted by an acid catalyst .
Scientific Research Applications
Pharmaceutical Research
“3-Bromo-1H-pyrazolo[3,4-B]pyrazine” is a derivative of pyrazolo[3,4-b]pyridine, which is known for its potential in pharmaceutical applications. These compounds have been studied for their role in the design and synthesis of new drugs due to their biological activity. For instance, they have been used in molecular docking studies to evaluate their effectiveness against various diseases .
Material Science
In material science, such heterocyclic compounds are valuable due to their unique properties like strong fluorescence. This makes them suitable for use in creating materials that require specific light-emitting properties .
Chemical Synthesis
These compounds are also used in chemical synthesis as intermediates. They can be used to create complex molecules for various applications, including medicinal chemistry and material science .
Biomedical Applications
The biomedical field benefits from these compounds as they can be used in the development of therapeutic agents. Their structural diversity allows for the creation of a wide range of bioactive molecules .
Analytical Chemistry
In analytical chemistry, such compounds can serve as reagents or indicators due to their distinct chemical properties. They can be involved in developing assays or tests for detecting other substances .
Environmental Science
These compounds might be used in environmental science to study pollution effects or in the development of sensors that can detect environmental toxins .
Agricultural Chemistry
In agricultural chemistry, derivatives of pyrazolo[3,4-b]pyridine could be explored for their potential use as pesticides or herbicides due to their biological activity .
Nanotechnology
Lastly, in nanotechnology, these compounds could be utilized in the synthesis of nanoparticles or as part of nanocomposite materials due to their unique chemical and physical properties .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
3-Bromo-1H-pyrazolo[3,4-B]pyrazine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to various types of cancers .
Pharmacokinetics
One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that 3-Bromo-1H-pyrazolo[3,4-B]pyrazine might have similar properties.
Result of Action
The result of the action of 3-Bromo-1H-pyrazolo[3,4-B]pyrazine is the inhibition of the proliferation of certain cell lines . For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .
Safety and Hazards
Future Directions
Pyrazolo[3,4-b]pyridines, including “3-Bromo-1H-pyrazolo[3,4-B]pyrazine”, are a common fragment used in the synthesis of kinase inhibitors . They have potential for further exploration . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXWHRBXOWQEJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512806 |
Source


|
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrazolo[3,4-B]pyrazine | |
CAS RN |
81411-68-9 |
Source


|
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)

